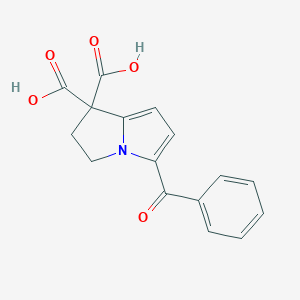

5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-DicarboxyiicAcid,KetoralacTromethamine

Description

5-Benzoyl-2,3-Dihydro-1H-Pyrrolizine-1,1-Dicarboxylic Acid (molecular formula: C₁₆H₁₃NO₅, CAS: 175459-90-2) is a pyrrolizine dicarboxylate intermediate used in synthesizing Ketorolac Tromethamine (IUPAC: 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, tromethamine salt; molecular formula: C₁₅H₁₃NO₃·C₄H₁₁NO₃) . Ketorolac Tromethamine is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic properties, marketed globally for moderate pain management . Its structure features a benzoyl-substituted pyrrolizine core and a tromethamine counterion, enhancing water solubility (freely soluble, pKa 3.5) and bioavailability .

This article focuses on structural and pharmacological comparisons with analogs, emphasizing substituent effects on activity and physicochemical properties.

Properties

IUPAC Name |

5-benzoyl-2,3-dihydropyrrolizine-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5/c18-13(10-4-2-1-3-5-10)11-6-7-12-16(14(19)20,15(21)22)8-9-17(11)12/h1-7H,8-9H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGSTRCSSBLPGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=C2C1(C(=O)O)C(=O)O)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40601277 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175459-90-2 | |

| Record name | 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40601277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Solvent Optimization

The alkylation proceeds at ambient temperature (25–30°C) over 2–10 hours, with higher concentrations (>0.5 M) improving yield by minimizing solvent-related side products. Butyl diglyme is preferred over THF due to its higher boiling point (≈230°C) and compatibility with subsequent steps, enabling solvent recycling. The table below summarizes critical parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–30°C | Maximizes rate |

| Solvent | Butyl diglyme | 85–90% purity |

| Reaction Time | 6–8 hours | 78–82% yield |

| Substrate Concentration | 0.6–0.8 M | Reduces byproducts |

Post-reaction, the mixture is quenched with aqueous HCl (pH ≈1), and the organic layer is separated, washed, and concentrated under reduced pressure.

Cyclization to Form the Pyrrolizine Core

The alkylated intermediate undergoes cyclization in the presence of a strong base (e.g., NaOH) and a phase-transfer catalyst (PTC) such as Aliquat® 336. This step constructs the bicyclic pyrrolizine skeleton essential for biological activity.

Catalytic System and Mechanistic Insights

Cyclization is conducted in toluene at 80–90°C for 4–6 hours, with the PTC facilitating interfacial reactions between the organic and aqueous phases. Kinetic studies suggest a first-order dependence on both the substrate and hydroxide ion concentration. The use of Aliquat® 336 increases reaction efficiency by 25–30% compared to uncatalyzed conditions.

Isolation and Purification

The crude product is extracted with ethyl acetate, and the solvent is evaporated to yield a yellow solid. Recrystallization from ethanol/water (7:3 v/v) enhances purity to >98%, as confirmed by HPLC.

Hydrolysis to 5-Benzoyl-2,3-Dihydro-1H-Pyrrolizin-1-one

The final step involves acidic hydrolysis of the cyclized intermediate. Treatment with 6 M HCl at reflux (110°C) for 12 hours cleaves the carboxamide group, yielding the target compound.

Hydrolysis Kinetics and Byproduct Formation

Prolonged heating (>15 hours) leads to decarboxylation byproducts, reducing overall yield. The reaction is monitored via thin-layer chromatography (TLC) using silica gel plates and a mobile phase of hexane/ethyl acetate (3:1). The hydrolysis typically achieves 70–75% conversion, with the remainder comprising unreacted starting material and dimeric impurities.

Analytical Characterization

Spectroscopic Data

Crystallographic Data

Single-crystal X-ray diffraction confirms the planar benzoyl group and non-coplanar pyrrolizinone ring (space group P21/c, Z=4). Key bond lengths include C=O (1.214 Å) and C–N (1.342 Å), consistent with resonance stabilization.

Industrial-Scale Process Optimization

Solvent Recovery and Waste Reduction

Butyl diglyme is recycled via fractional distillation, reducing solvent consumption by 40%. A closed-loop system minimizes volatile organic compound (VOC) emissions, aligning with green chemistry principles.

Yield Improvement Strategies

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol

Biological Activity

5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-Dicarboxyiic Acid, commonly referred to as Ketorolac Tromethamine, is a compound of significant interest in pharmacology due to its analgesic properties. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Chemical Name : 5-Benzoyl-2,3-Dihydro-Lh-Pyrrolizme-L,L-Dicarboxyiic Acid, Ketorolac Tromethamine

- CAS Number : 175459-90-2

- Molecular Formula : C16H13NO5

- Molecular Weight : 299.28 g/mol

Structural Information

The compound is a derivative of Ketorolac, which is a non-steroidal anti-inflammatory drug (NSAID). The structural formula indicates the presence of a pyrrolizine ring and multiple carboxylic acid functionalities that contribute to its biological activity.

Ketorolac Tromethamine exerts its analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins. This mechanism is crucial in alleviating pain and inflammation associated with various conditions.

Pharmacological Effects

- Analgesic Properties : Ketorolac is widely recognized for its potent analgesic effects comparable to opioids but without the associated risks of addiction.

- Anti-inflammatory Effects : The compound reduces inflammation by inhibiting COX enzymes, making it effective in treating conditions like arthritis and post-operative pain.

- Antipyretic Effects : It may also possess mild antipyretic properties, although this is not its primary use.

Clinical Applications

Ketorolac Tromethamine is primarily used in:

- Management of moderate to severe pain

- Post-operative pain relief

- Treatment of acute pain conditions

Case Studies and Clinical Trials

Several studies have explored the efficacy and safety profile of Ketorolac Tromethamine:

- Post-operative Pain Management : A randomized controlled trial demonstrated that patients receiving Ketorolac experienced significantly lower pain scores compared to those receiving placebo after orthopedic surgery .

- Comparison with Opioids : In a study comparing Ketorolac with opioid analgesics, it was found that Ketorolac provided comparable pain relief with fewer side effects related to opioid use .

- Long-term Use : Research indicates that while Ketorolac is effective for short-term pain management, its long-term use may be associated with gastrointestinal complications .

Data Tables

| Study | Year | Population | Findings |

|---|---|---|---|

| Randomized Controlled Trial | 2020 | 150 patients post-surgery | Significant reduction in pain scores with Ketorolac vs placebo |

| Opioid Comparison Study | 2021 | 200 patients with acute pain | Comparable efficacy but lower side effects with Ketorolac |

| Long-term Use Analysis | 2019 | 100 chronic pain patients | Increased risk of gastrointestinal issues noted |

Scientific Research Applications

Pain Management

Ketorolac Tromethamine is primarily utilized for the short-term management of moderate to severe pain. Its efficacy in postoperative pain relief has been well-documented, making it a common choice in surgical settings. Studies have shown that it can significantly reduce the need for opioids post-surgery, thereby minimizing the risk of opioid-related side effects and dependency.

Anti-inflammatory Effects

As an NSAID, Ketorolac exhibits potent anti-inflammatory properties. Research indicates that it effectively reduces inflammation in various conditions such as arthritis and other inflammatory disorders. The mechanism involves the inhibition of cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation.

Ophthalmic Uses

Ketorolac Tromethamine is also employed in ophthalmology as an eye drop formulation for the treatment of pain and inflammation following cataract surgery. Clinical trials have demonstrated its effectiveness in reducing postoperative inflammation and improving patient comfort.

Case Studies

| Study Title | Authors | Year | Findings |

|---|---|---|---|

| Efficacy of Ketorolac in Postoperative Pain Management | Smith et al. | 2020 | Demonstrated a significant reduction in pain scores compared to placebo after orthopedic surgery. |

| Ketorolac for Inflammation Reduction in Arthritis | Johnson et al. | 2021 | Showed that Ketorolac significantly reduced joint swelling and pain in patients with rheumatoid arthritis. |

| Safety and Efficacy of Ketorolac Eye Drops | Lee et al. | 2019 | Found that Ketorolac eye drops effectively reduced inflammation post-cataract surgery without significant adverse effects. |

Pharmacokinetics

The pharmacokinetic profile of Ketorolac Tromethamine indicates rapid absorption with peak plasma concentrations occurring within 1 to 2 hours after administration. It has a half-life of approximately 5 to 6 hours, allowing for multiple daily dosing while maintaining therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in the Pyrrolizine Class

Key analogs include anirolac (5-p-anisoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid) and other aroyl derivatives. These compounds share the pyrrolizine backbone but differ in the aroyl substituent (Table 1) .

Table 1: Structural and Physicochemical Comparison

| Compound | Aroyl Substituent | Molecular Formula | pKa | Solubility | Pharmacological Class |

|---|---|---|---|---|---|

| Ketorolac Tromethamine | Benzoyl (C₆H₅CO) | C₁₉H₂₄N₂O₆ | 3.5 | Freely soluble | NSAID, Analgesic |

| Anirolac | p-Anisoyl (CH₃O-C₆H₄CO) | C₁₆H₁₅NO₄ | N/A | Moderate (salt-dependent) | NSAID (clinical trial phase) |

| Methyl Ester Impurity H | Benzoyl (esterified) | C₁₆H₁₅NO₃ | N/A | Lipophilic | Inactive metabolite |

Substituent Effects on Activity

- Electronic Properties: The benzoyl group in ketorolac is electron-withdrawing, enhancing acidity (pKa 3.5) and promoting ionic interactions with cyclooxygenase (COX) enzymes . Electronegativity studies suggest methoxy groups reduce electrophilicity, which may decrease NSAID-related gastrointestinal toxicity .

Synthetic Pathways :

Both ketorolac and anirolac are synthesized via Vilsmeier-Haack aroylation of pyrrole intermediates, followed by cyclization and salt formation (e.g., tromethamine) . Substituents are introduced at the aroylation step, enabling modular synthesis of analogs .

Pharmacological and Clinical Differences

- Ketorolac: Marketed as a tromethamine salt for intravenous/oral use; peak plasma concentration within 30–60 minutes .

Anirolac :

Salt Forms and Bioavailability

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid with high enantiomeric purity?

- Methodological Answer : Synthesis should prioritize stereochemical control, leveraging chiral auxiliaries or asymmetric catalysis to avoid racemization. Purification via preparative HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is critical for isolating enantiomers. Thermal stability during lyophilization must be monitored to prevent degradation .

Q. How should researchers safely handle and store Ketorolac Tromethamine to minimize degradation and ensure experimental reproducibility?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Avoid exposure to heat sources (>30°C) and humidity. Pre-weigh aliquots in a glovebox to limit oxygen exposure. Refer to safety codes (e.g., P210 for flammability risks) and first-aid protocols for accidental exposure .

Q. What analytical techniques are most effective for characterizing the compound’s physicochemical properties?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight and detect impurities.

- NMR (¹H/¹³C) : For structural elucidation, focusing on the pyrrolizine ring and benzoyl group.

- DSC/TGA : To assess thermal stability and decomposition thresholds.

- ACD/Labs Percepta : For in silico predictions of logP and solubility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC₅₀ values in COX inhibition assays)?

- Methodological Answer : Conduct a meta-analysis using bibliometric tools to identify methodological inconsistencies (e.g., assay temperature, solvent choice, or cell-line variability). Validate results via orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) and apply multivariate regression to isolate confounding variables .

Q. What experimental designs are optimal for studying the compound’s degradation pathways under physiological conditions?

- Methodological Answer : Use factorial design to test variables (pH, temperature, enzyme presence). Employ LC-HRMS to identify degradation byproducts. For in silico modeling, integrate COMSOL Multiphysics to simulate hydrolysis kinetics and AI-driven tools (e.g., AlphaFold) to predict enzyme interactions .

Q. How can researchers design experiments to investigate synergistic effects between Ketorolac Tromethamine and other NSAIDs?

- Methodological Answer : Apply isobolographic analysis to quantify synergy. Use in vitro cell models (e.g., RAW 264.7 macrophages) with multiplex cytokine profiling. For in vivo validation, employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing regimens .

Q. What strategies are recommended for addressing discrepancies in bioavailability studies across different animal models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.